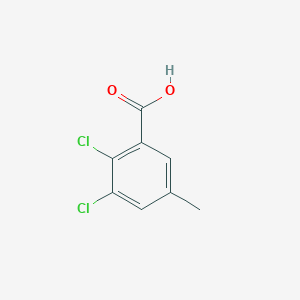

2,3-Dichloro-5-methylbenzoic acid

Description

Properties

IUPAC Name |

2,3-dichloro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFZUIZTVBMDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-5-methylbenzoic acid (CAS 1806367-45-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 2,3-Dichloro-5-methylbenzoic acid (CAS 1806367-45-2) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs. The information herein is intended for research and development purposes and should be used in conjunction with rigorous experimental verification.

Introduction

2,3-Dichloro-5-methylbenzoic acid is a halogenated aromatic carboxylic acid. The presence of two chlorine atoms and a methyl group on the benzoic acid scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science.[1] Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities and are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The specific substitution pattern of this molecule, with chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position, is anticipated to confer distinct physicochemical and pharmacological properties compared to other isomers.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Comparison with Analogs |

| Molecular Formula | C₈H₆Cl₂O₂ | - |

| Molecular Weight | 205.04 g/mol | - |

| Melting Point (°C) | 150 - 180 | 2,3-Dichlorobenzoic acid: 164-167°C |

| pKa | 2.5 - 3.5 | 2,3-Dichlorobenzoic acid: ~2.8 |

| LogP | 3.0 - 4.0 | Dichlorobenzoic acid isomers generally have LogP values in this range. |

| Water Solubility | Low | Expected to have low aqueous solubility, typical for chlorinated aromatic acids. |

Potential Synthesis Routes

Several synthetic strategies can be envisioned for the preparation of 2,3-Dichloro-5-methylbenzoic acid. A plausible approach involves the chlorination of a suitable methylbenzoic acid precursor.

Hypothetical Synthesis Workflow

A potential route to synthesize 2,3-Dichloro-5-methylbenzoic acid could start from 3-methylbenzoic acid, proceeding through nitration, reduction, Sandmeyer reaction to introduce the first chlorine, followed by a second chlorination, and finally conversion of a precursor group to the carboxylic acid. A more direct, albeit potentially less selective, method would be the direct chlorination of 5-methylsalicylic acid followed by removal of the hydroxyl group.

Protocol: Synthesis via Chlorination of 3-Amino-5-methylbenzoic Acid

This multi-step synthesis provides a logical pathway to the target molecule, leveraging well-established reactions in organic chemistry.

Step 1: Diazotization of 3-Amino-5-methylbenzoic Acid

-

In a cooled reactor (0-5 °C), dissolve 3-amino-5-methylbenzoic acid in an aqueous solution of hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Monochlorination

-

In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

-

Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.

-

Extract the resulting 3-chloro-5-methylbenzoic acid with an organic solvent, wash, dry, and concentrate.

Step 3: Electrophilic Chlorination

-

Dissolve the 3-chloro-5-methylbenzoic acid from Step 2 in a suitable solvent such as acetic acid.

-

Add a Lewis acid catalyst (e.g., FeCl₃).

-

Bubble chlorine gas through the solution or add a chlorinating agent like N-chlorosuccinimide (NCS) portion-wise.

-

Monitor the reaction by TLC or GC-MS until the desired dichlorinated product is formed.

-

Quench the reaction, extract the product, and purify by recrystallization or chromatography to isolate 2,3-dichloro-5-methylbenzoic acid.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. preprints.org [preprints.org]

- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Phase Transitions Equilibria of Five Dichlorinated Substituted Benzenes - PMC [pmc.ncbi.nlm.nih.gov]

Differentiating 2,3-Dichloro-5-methylbenzoic Acid from its Isomers: A Technical Guide for Researchers

An In-depth Analysis of Structural Nuances and Their Impact on Physicochemical Properties, Spectroscopic Signatures, and Analytical Separation

For scientists and professionals engaged in drug discovery and chemical research, a profound understanding of isomeric differences is not merely academic—it is fundamental to predicting molecular behavior, elucidating biological activity, and ensuring the purity and efficacy of synthesized compounds. This technical guide provides a comprehensive examination of 2,3-Dichloro-5-methylbenzoic acid and its structural isomers, offering a comparative analysis of their chemical properties, spectroscopic fingerprints, and chromatographic separation.

Introduction: The Significance of Isomeric Purity in Dichloromethylbenzoic Acids

2,3-Dichloro-5-methylbenzoic acid and its isomers are substituted aromatic carboxylic acids that serve as versatile building blocks in organic synthesis. The precise arrangement of the two chlorine atoms and the methyl group on the benzoic acid backbone gives rise to a variety of positional isomers. Each isomer, while sharing the same molecular formula (C₈H₆Cl₂O₂), possesses a unique three-dimensional structure that dictates its physicochemical properties, reactivity, and ultimately, its biological activity. In the realm of pharmaceutical development, even minor isomeric impurities can lead to significant differences in pharmacological effect, toxicity, and side-effect profiles. Therefore, the ability to distinguish and separate these isomers is of paramount importance.

Structural Isomers of Dichloromethylbenzoic Acid: A Comparative Overview

The focus of this guide is 2,3-Dichloro-5-methylbenzoic acid and its closely related isomers where the positions of the chloro and methyl groups are varied. Understanding the subtle yet significant differences in their structures is the first step in predicting their behavior.

Table 1: Physicochemical Properties of 2,3-Dichloro-5-methylbenzoic Acid and Its Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,3-Dichloro-5-methylbenzoic acid | 1806367-45-2 | 205.04 | No data available |

| 2,4-Dichloro-3-methylbenzoic acid | 83277-23-0 | 205.04 | No data available |

| 2,5-Dichloro-3-methylbenzoic acid | 1160573-37-4 | 205.04 | 149-150[1] |

| 3,5-Dichloro-4-methylbenzoic acid | 39652-34-1 | 205.04 | No data available |

Note: Experimental data for some isomers is limited in publicly available literature. The provided data is based on available information and may be supplemented with predicted values where necessary.

Spectroscopic Differentiation: Unmasking Isomeric Identities

Spectroscopic techniques provide the most powerful tools for the unambiguous identification and differentiation of isomers. Each technique probes different aspects of the molecular structure, and together they create a unique fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic environment created by the electron-withdrawing chlorine atoms and the electron-donating methyl group.

dot graph NMR_Prediction { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Predicted NMR distinctions between isomers.

For instance, the number of distinct signals in the aromatic region of the ¹H NMR spectrum will directly correspond to the number of non-equivalent protons on the benzene ring, which is determined by the substitution pattern. Similarly, the chemical shifts of the methyl protons and the carboxyl proton will provide valuable clues. In the ¹³C NMR spectrum, the number of signals will reflect the symmetry of the molecule, and the chemical shifts of the aromatic carbons will be influenced by the positions of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For dichloromethylbenzoic acids, key vibrational bands include:

-

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid dimer.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the substituents on the aromatic ring.

-

C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) corresponding to the carbon-chlorine bonds.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

While many of these bands will be common to all isomers, the pattern of absorptions in the fingerprint region, particularly the C-H out-of-plane bending vibrations, can often be used to distinguish between different substitution patterns on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all dichloromethylbenzoic acid isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight (approximately 204 g/mol ). A key feature in the mass spectrum of chlorine-containing compounds is the isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, a molecule with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

While the molecular ion peak will be the same for all isomers, the fragmentation pattern upon electron ionization can differ. The fragmentation is influenced by the stability of the resulting carbocations and radical cations, which in turn is affected by the positions of the substituents. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH).

Analytical Separation: Chromatographic Approaches

The separation of closely related isomers is a common challenge in analytical chemistry. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for achieving this.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-established method for the separation of benzoic acid derivatives. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the isomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 230 nm or 254 nm).

-

Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase or a solvent miscible with it, and filtered before injection.

The elution order of the isomers will depend on their relative polarities. Generally, isomers with more exposed polar functional groups will have shorter retention times on a reverse-phase column.

dot graph HPLC_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A typical HPLC workflow for isomer separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the relatively low volatility of carboxylic acids, a derivatization step is often necessary to convert them into more volatile esters (e.g., methyl esters).

-

Derivatization (Methylation):

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

-

Add a methylation agent (e.g., trimethylsilyldiazomethane or BF₃/methanol).

-

Heat the mixture to drive the reaction to completion.

-

Neutralize the reaction and extract the methyl ester into an organic solvent (e.g., hexane).

-

-

GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized isomers based on their boiling points and interactions with the stationary phase.

-

Injection: Splitless or split injection depending on the concentration of the analytes.

-

MS Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

dot graph GCMS_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A general workflow for GC-MS analysis including derivatization.

Synthesis Strategies: A Note on Regiocontrol

The synthesis of a specific dichloromethylbenzoic acid isomer requires careful consideration of the directing effects of the substituents on the aromatic ring. Direct chlorination or methylation of a substituted benzoic acid often leads to a mixture of isomers, necessitating challenging purification steps. More sophisticated synthetic strategies, such as those involving directed ortho-metalation or the use of pre-functionalized starting materials, are often employed to achieve high regioselectivity.

Biological and Toxicological Considerations

The biological activity and toxicological profiles of chlorinated benzoic acids can vary significantly between isomers. Some chlorinated benzoic acids have been investigated for their herbicidal and plant growth regulatory properties. The toxicity of these compounds is often related to their ability to disrupt cellular processes. For instance, studies on various chlorinated benzoic acids have shown that their toxicity can be influenced by factors such as lipophilicity and the position of the chlorine atoms.[2][3] A thorough toxicological assessment of each isomer is crucial for any potential application in drug development or other fields.

Conclusion

The structural nuances among the isomers of dichloromethylbenzoic acid have profound implications for their chemical and biological properties. This guide has provided a framework for understanding and differentiating these isomers through a combination of spectroscopic analysis and chromatographic separation. For researchers in the pharmaceutical and chemical industries, a meticulous approach to isomer identification and purification is not just a matter of analytical rigor but a critical component of developing safe and effective products. The methodologies outlined herein provide a solid foundation for navigating the complexities of working with these and other isomeric compounds.

References

-

PubChem. 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

AOBChem. 3,5-Dichloro-2-methyl-benzoic acid methyl ester. [Link]

-

Oakwood Chemical. 2,5-Dichloro-3-methylbenzoic acid. [Link]

-

Ren, S., & Huang, Q. (2003). QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp. Chemosphere, 53(8), 953–959. [Link]

-

Gorokhova, L. G., Mikhailova, N. N., Ulanova, E. V., & Yadykina, T. K. (2020). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Gigiena i sanitariia, 99(7), 755–760. [Link]

-

PubChem. 3,5-Dichloro-2-hydroxy-, methyl ester Benzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

Suvchem. 2-CHLORO BENZOIC ACID (O-CHLORO BENZOIC ACID). [Link]

-

PubChem. Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. [Link]

-

Oakwood Chemical. 2,5-Dichloro-3-methylbenzoic acid. [Link]

-

Siciliano, S. D., & Germida, J. J. (1999). Degradation of chlorinated benzoic acid mixtures by plant–bacteria associations. Environmental Toxicology and Chemistry, 18(11), 2437-2443. [Link]

-

SpectraBase. BENZOIC ACID, 3,5-DICHLORO-2,4,6- TRIMETHOXY-, METHYL ESTER - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. 3,5-Dichloro-4-methylbenzoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3,5-Dichlorobenzoic acid. National Center for Biotechnology Information. [Link]

-

NIST. Benzoic acid, 3,5-dichloro-2-hydroxy- - Mass spectrum (electron ionization). [Link]

-

ResearchGate. Methyl 2,5-dichlorobenzoate. [Link]

-

US EPA. Benzoic acid, 3-amino-2,5-dichloro-, methyl ester - Substance Details. [Link]

-

US EPA. Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester - Chemical Details. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). [Link]

-

PubChemLite. 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2). [Link]

-

SpectraBase. Benzoic acid, 2,5-dichloro-3,6-dimethoxy-, methyl ester. [Link]

-

ResearchGate. (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl ester.... [Link]

-

NIST. 3,5-Dichlorobenzoic acid - IR Spectrum. [Link]

-

NIST. Benzoic acid, 3,4-dichloro- - Mass spectrum (electron ionization). [Link]

-

NIST. Benzoic acid, 3-amino-2,5-dichloro-, methyl ester - IR Spectrum. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. [Link]

-

MassBank. Benzoic acids and derivatives. [Link]

-

NIST. 3,5-Dichlorobenzoic acid - Mass spectrum (electron ionization). [Link]

Sources

- 1. Benzoic acid, 3,5-dichloro-, methyl ester [webbook.nist.gov]

- 2. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova - Hygiene and Sanitation [journals.eco-vector.com]

An In-Depth Technical Guide to 2,3-Dichloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dichloro-5-methylbenzoic acid, a halogenated aromatic carboxylic acid. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Molecular Attributes

2,3-Dichloro-5-methylbenzoic acid is a substituted benzoic acid with the molecular formula C₈H₆Cl₂O₂.[1] Its molecular weight is 205.03 g/mol .[1] The strategic placement of two chlorine atoms and a methyl group on the benzene ring imparts specific chemical properties that are of interest in various synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| CAS Number | 1806367-45-2 | [1] |

Molecular Structure:

The structure of 2,3-Dichloro-5-methylbenzoic acid is depicted below. The carboxylic acid group at position 1, chlorine atoms at positions 2 and 3, and a methyl group at position 5 define its isomeric identity.

Caption: Molecular structure of 2,3-Dichloro-5-methylbenzoic acid.

Physicochemical Properties

While specific experimental data for 2,3-Dichloro-5-methylbenzoic acid is not widely published, its properties can be inferred from related isomers and general principles of physical organic chemistry. The presence of two electron-withdrawing chlorine atoms is expected to increase the acidity of the carboxylic acid group compared to benzoic acid itself. The methyl group, being weakly electron-donating, will have a minor counteracting effect. The melting and boiling points are anticipated to be elevated relative to simpler benzoic acids due to the increased molecular weight and potential for intermolecular interactions.

Solubility is predicted to be low in water, a characteristic of many substituted benzoic acids, but higher in organic solvents.

Synthesis and Manufacturing

For context, the synthesis of a related isomer, 2-amino-5-chloro-3-methylbenzoic acid, often starts from 2-amino-3-methylbenzoic acid and involves a chlorination step using reagents like N-chlorosuccinimide. This highlights a common strategy for introducing chlorine atoms onto an aromatic ring.

The following diagram illustrates a generalized workflow for the synthesis of a dichlorinated methylbenzoic acid, emphasizing the key stages of reaction and purification.

Sources

Solubility Profiling of 2,3-Dichloro-5-methylbenzoic Acid: Thermodynamic Analysis & Process Design

An In-Depth Technical Guide

Executive Summary

The precise solubility profile of 2,3-Dichloro-5-methylbenzoic acid is a critical quality attribute (CQA) for the development of robust crystallization and purification processes in agrochemical and pharmaceutical synthesis. As a key intermediate—structurally analogous to precursors used in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole)—its dissolution behavior directly impacts yield, purity, and solvent recovery costs.

This guide provides a comprehensive framework for determining, modeling, and applying the solubility data of this compound. It synthesizes predictive structure-property relationships with rigorous experimental protocols (Laser Monitoring and Gravimetric Analysis) and thermodynamic modeling (Modified Apelblat and

Compound Profile & Physicochemical Context

Understanding the molecular architecture of 2,3-Dichloro-5-methylbenzoic acid is prerequisite to predicting its solubility landscape.

-

Chemical Structure: A benzoic acid core substituted with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position.[1]

-

Steric & Electronic Effects: The ortho-chlorine at position 2 imposes significant steric strain on the carboxylic acid moiety, potentially forcing it out of planarity with the aromatic ring. This reduces crystal lattice energy relative to planar analogs, theoretically enhancing solubility in polar aprotic solvents.

-

Lipophilicity: The presence of two electron-withdrawing chlorines and a lipophilic methyl group significantly increases the partition coefficient (LogP) compared to benzoic acid.

Table 1: Predicted Physicochemical Properties

| Property | Value (Predicted/Analog) | Impact on Solubility |

| Molecular Weight | 205.04 g/mol | Moderate diffusion coefficient. |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Low water solubility; high solubility in alcohols/esters. |

| pKa | ~2.8 – 3.0 | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing Cl groups. |

| H-Bond Donors | 1 (COOH) | Soluble in H-bond acceptors (THF, Acetone). |

| H-Bond Acceptors | 2 (COOH) | Forms stable dimers in non-polar solvents. |

Solubility Landscape & Solvent Selection

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility behavior of 2,3-Dichloro-5-methylbenzoic acid can be categorized into three distinct zones.

Predicted Solvent Efficiency

-

Zone A (High Solubility): Polar Aprotic & Lower Alcohols.

-

Solvents: THF, DMF, Acetone, Methanol, Ethanol.

-

Mechanism:[2] Dipole-dipole interactions and hydrogen bonding disrupt the carboxylic acid dimers.

-

-

Zone B (Moderate Solubility): Esters & Chlorinated Hydrocarbons.

-

Solvents: Ethyl Acetate, Dichloromethane, Chloroform.

-

Mechanism:[2] Solvation occurs primarily through dispersion forces and weak polar interactions.

-

-

Zone C (Low Solubility): Water & Aliphatic Hydrocarbons.

-

Solvents: Water, n-Hexane, Cyclohexane.

-

Mechanism:[2] High hydrophobic penalty (water) or lack of polar interaction capability (hexane).

-

Comparative Solubility Trends (Analog Analysis)

Drawing from data on structurally similar compounds such as 2-Amino-5-chloro-3-methylbenzoic acid and 2,4-Dichlorobenzoic acid , we observe the following temperature-dependent trends:

-

Temperature Sensitivity: Solubility typically increases exponentially with temperature, following the van't Hoff relationship.

-

Synergistic Effects: Binary mixtures (e.g., Ethanol + Water) often exhibit a co-solvency maximum (solubility peak) at specific mole fractions (typically

), driven by the entropy of mixing.

Experimental Protocol: Determination of Solid-Liquid Equilibrium

To generate authoritative data, we employ the Isothermal Saturation Method coupled with Gravimetric Analysis or HPLC .

Workflow Diagram

The following DOT diagram illustrates the rigorous decision tree for solubility determination.

Figure 1: Standardized workflow for Solid-Liquid Equilibrium (SLE) determination.

Step-by-Step Methodology

-

Preparation: Add excess 2,3-Dichloro-5-methylbenzoic acid to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at a constant temperature (controlled by a circulating water bath, precision

K) for 24–48 hours. -

Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add the filtrate and weigh (

). -

Evaporate solvent under vacuum/heat until constant mass is achieved (

). -

Calculate mole fraction solubility (

).

-

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived via non-linear regression.

-

Interpretation:

and

Dissolution Thermodynamics

Using the van't Hoff analysis, we calculate the thermodynamic functions of solution:

-

Enthalpy of Solution (

): Typically positive (endothermic), indicating solubility increases with heat. -

Entropy of Solution (

): Typically positive, driving the dissolution process. -

Gibbs Free Energy (

):

Modeling Logic Flow

Figure 2: Computational logic for extracting thermodynamic parameters from raw solubility data.

Process Applications

Crystallization Design

-

Cooling Crystallization: Solvents with a steep solubility curve (high coefficient

in Apelblat) are ideal. Based on analog data, Ethanol or Isopropanol are likely candidates where cooling from 60°C to 10°C yields significant recovery. -

Anti-solvent Crystallization: Dissolve the acid in a "Good" solvent (e.g., THF or Acetone) and add a "Poor" solvent (e.g., Water or Heptane). This is effective for high-purity isolation.

Purification

The distinct solubility difference between 2,3-dichloro-5-methylbenzoic acid and its potential regioisomers (e.g., 2,5-dichloro isomers) in non-polar solvents (like Toluene) can be exploited. The 2,3-substitution pattern often leads to higher solubility in aromatics due to the twisted carboxyl group, allowing less soluble planar impurities to be filtered off.

References

-

Muhammad, S., et al. (2019). "Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols." Zeitschrift für Physikalische Chemie. Link

-

Li, Y., et al. (2016). "Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents." Journal of Chemical & Engineering Data. Link

-

NIST Chemistry WebBook. "Benzoic acid, 2,3-dichloro-." Standard Reference Data. Link

-

ChemicalBook. "2,3-Dichloro-5-methylbenzoic acid Product Description & Properties." Link

-

Acree, W. E., & Abraham, M. H. (2013). "Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures." Journal of Physical and Chemical Reference Data. Link

Sources

Navigating the Unseen: A Technical Safety Guide to 2,3-Dichloro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Due to the lack of a dedicated Safety Data Sheet for 2,3-Dichloro-5-methylbenzoic acid, a toxicological assessment must be inferred from structurally similar compounds. The most pertinent analog with available GHS hazard classifications is 2,3-Dichlorobenzoic acid. Based on this data, 2,3-Dichloro-5-methylbenzoic acid should be handled as a substance with the following potential hazards[1]:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

This risk profile is consistent with many solid aromatic carboxylic acids used in laboratory settings. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with any chemical, especially one with limited specific safety data. The following handling and storage protocols are based on best practices for related chemical compounds.

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe handling lies in a multi-layered approach that combines engineering controls and appropriate PPE.

-

Ventilation: All work with 2,3-Dichloro-5-methylbenzoic acid should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring solid material, a certified chemical fume hood is mandatory.

-

Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times when handling this compound.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for integrity before each use and disposed of properly after handling the material.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Safe Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools for handling the solid.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Protocols: A Step-by-Step Guide

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following procedures are based on established first-aid and emergency response protocols for similar chemical substances.

First-Aid Measures

-

Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: If the chemical enters the eyes, immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Firefighting Measures

While 2,3-Dichloro-5-methylbenzoic acid is not expected to be highly flammable, it is a combustible solid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: In the event of a fire, irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride, may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Physicochemical and Toxicological Data Summary

The following tables summarize the known and predicted properties of 2,3-Dichloro-5-methylbenzoic acid and its close analogs. This data is essential for a comprehensive understanding of the compound's behavior and potential hazards.

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

| Property | 2,3-Dichlorobenzoic acid | 2-Chloro-5-methylbenzoic Acid |

| Molecular Formula | C₇H₄Cl₂O₂[1] | C₈H₇ClO₂[2] |

| Molecular Weight | 191.01 g/mol [1] | 170.59 g/mol [2] |

| Appearance | Solid | Solid |

| Melting Point | Data not available | Data not available |

Table 2: Toxicological Profile Based on Analog Data

| Hazard | Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed | 2,3-Dichlorobenzoic acid[1] |

| Skin Irritation | Causes skin irritation | 2,3-Dichlorobenzoic acid[1] |

| Eye Irritation | Causes serious eye irritation | 2,3-Dichlorobenzoic acid[1] |

| Respiratory Irritation | May cause respiratory irritation | 2,3-Dichlorobenzoic acid[1] |

Experimental Protocols: A Visual Workflow

To ensure clarity and adherence to safety procedures, the following workflow diagrams illustrate the key processes for handling 2,3-Dichloro-5-methylbenzoic acid.

Caption: Emergency response workflow for a solid spill of 2,3-Dichloro-5-methylbenzoic acid.

Disposal Considerations

All waste containing 2,3-Dichloro-5-methylbenzoic acid must be treated as hazardous chemical waste.

-

Solid Waste: Collect solid waste in a clearly labeled, sealed container.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste.

-

Disposal Vendor: All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations. Do not discharge to sewer systems.

Conclusion: A Culture of Safety

The responsible use of new chemical entities is a cornerstone of scientific advancement. While a specific Safety Data Sheet for 2,3-Dichloro-5-methylbenzoic acid is not currently available, a thorough analysis of its chemical structure and the known hazards of similar compounds allows for the development of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.

References

-

2,3-Dichlorobenzoic acid, PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Chloro-5-methylbenzoic Acid, PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Novel Benzoic Acid Building Blocks for Medicinal Chemistry

A Technical Guide to Structural Design, Synthesis, and Application

Executive Summary

The benzoic acid moiety is a privileged scaffold in medicinal chemistry, serving as a critical hydrogen bond acceptor/donor and a versatile linker. However, traditional planar aromatic rings often suffer from poor solubility, metabolic liability (e.g., arene oxidation), and "flat" geometries that limit vector exploration in active sites.

This guide details the transition from classical ortho-substituted benzoic acids to novel sp³-enriched bioisosteres (such as bicyclo[1.1.1]pentanes and cubanes). It provides actionable protocols for synthesizing and coupling these sterically demanding or chemically sensitive blocks, ensuring researchers can effectively "escape from flatland" while maintaining the essential pharmacophore properties of the carboxylate group.

Structural Design & Bioisosterism

The "Ortho Effect" in Classical Design

Before abandoning the aromatic core, optimization often begins with ortho-substitution. The "Ortho Effect" is a steric phenomenon where substituents at the 2- and 6-positions force the carboxylate group out of coplanarity with the benzene ring.

-

pKa Modulation: Unlike para-substituents which rely on resonance, ortho-substituents (e.g., -NO₂, -Cl) increase acidity by decoupling the carboxylate from the ring's electron-donating resonance and relieving steric strain upon ionization.

-

Conformational Lock: Bulky ortho-groups (e.g., -CF₃, -Me) lock the carboxylate vector, reducing the entropy penalty of binding if the bioactive conformation is matched.

Next-Generation sp³-Rich Bioisosteres

To improve physicochemical properties (LogP, Solubility) and metabolic stability, modern campaigns replace the phenyl ring with saturated, strained cages.

| Building Block | Geometry | Vector Angle | Key Advantage |

| Bicyclo[1.1.1]pentane (BCP) | Linear (1,3) | 180° | "The Spacer" : Smallest volume, highest solubility improvement. Mimics p-phenyl ring. |

| Cubane | Linear (1,4) | 180° | "The Volume Mimic" : Matches benzene diameter almost perfectly but lacks π-orbitals. |

| Spiro[3.3]heptane | Kinked | ~140° | "The Angle Switch" : Non-planar exit vectors; explores new chemical space. |

| Bicyclo[2.2.2]octane (BCO) | Linear (1,4) | 180° | "The Lipophile" : Bulky, chemically stable, but higher LogP than BCP. |

Decision Logic for Scaffold Selection

The following decision tree guides the selection of the appropriate benzoic acid derivative or bioisostere based on specific lead optimization challenges.

Figure 1: Strategic decision tree for optimizing benzoic acid motifs in drug candidates.

Experimental Protocols

Protocol: Amide Coupling of Sterically Hindered Benzoic Acids

Challenge: 2,6-disubstituted benzoic acids (e.g., 2,6-difluoro- or 2-chloro-6-methylbenzoic acid) are notoriously difficult to couple due to steric shielding of the carbonyl carbon. Standard EDC/HOBt conditions often fail.

Recommended System: HATU/HOAt or Oxyma Pure/DIC . Rationale: HATU generates the highly reactive aza-benzotriazole ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the reaction rate by ~10-100x compared to HOBt.

Step-by-Step Methodology:

-

Reagent Prep:

-

Acid: 1.0 equiv of sterically hindered benzoic acid.

-

Amine: 1.1–1.2 equiv of the amine partner.

-

Coupling Agent: 1.2 equiv HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: 2.5–3.0 equiv DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or NMP (0.1 M concentration). Note: DCM is often insufficient for HATU solubility.

-

-

Activation (Critical Step):

-

Dissolve the acid and HATU in DMF under Nitrogen.

-

Add DIPEA dropwise at 0°C.

-

Stir for 15–30 minutes at room temperature before adding the amine. This pre-activation ensures formation of the active ester (OAt-ester) before the nucleophile encounters the steric wall.

-

-

Coupling:

-

Add the amine.

-

Stir at Room Temperature for 4–16 hours.

-

Monitoring: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup:

-

Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1).

-

Caution: HATU byproducts are water-soluble, but thorough washing is required to remove tetramethylurea.

-

Protocol: Late-Stage C-H Amination of Benzoic Acids

Application: Direct introduction of nitrogen functionality ortho to the carboxylate without pre-functionalization.

Methodology (Adapted from Vertex/NIH):

-

Catalyst Loading: [IrCp*Cl₂]₂ (2.5 mol %) and AgNTf₂ (10 mol %).

-

Reagents: Benzoic acid substrate (1.0 equiv), Organic Azide (e.g., Tosyl azide or alkyl azide, 1.2 equiv).

-

Conditions: Run in DCE (1,2-dichloroethane) at 80–100°C.

-

Mechanism: The carboxylate acts as a directing group, coordinating the Iridium to the ortho-C-H bond. This allows for highly regioselective amination, preserving the acid functionality for later derivatization.

Physicochemical Impact Data

The following table illustrates the impact of replacing a standard benzoic acid core with bioisosteres in a model drug context (e.g., biaryl amide).

| Scaffold Core | pKa (Acid) | LogP Shift (approx) | Metabolic Stability | Solubility |

| Benzoic Acid | 4.2 | Reference (0) | Low (Ring oxidation) | Moderate |

| 2-Fluorobenzoic Acid | 3.3 | +0.2 | Medium (Blocked site) | Moderate |

| 2,6-Difluorobenzoic Acid | 2.8 | +0.4 | High (Blocked sites) | Low |

| Bicyclo[1.1.1]pentane | 4.5 | -0.5 to -1.0 | High (No aromatics) | High |

| Cubane | 4.8 | -0.1 | High | High |

Note: Data represents generalized trends derived from matched molecular pair analysis (MMPA).

Synthetic Workflow Visualization

This diagram outlines the synthetic accessibility of these blocks, highlighting the divergence between aromatic functionalization and constructing saturated isosteres.

Figure 2: Synthetic pathways for accessing functionalized aromatic vs. saturated bioisosteric building blocks.

References

-

Late-Stage C-H Amination

- Title: Late-Stage Amination of Drug-Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium-Catalyzed C−H Activ

- Source: National Institutes of Health (NIH) / Vertex Pharmaceuticals.

-

URL:[Link]

- Coupling Reagents (HATU/Oxyma): Title: Peptide Coupling Reagents Guide (Novabiochem). Source: Merck / Sigma-Aldrich.

-

Cubane Bioisosteres

-

Title: Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere.

- Source: Angewandte Chemie International Edition (Cited via TCI Chemicals).

-

- Bicyclo[1.1.1]pentane (BCP): Title: Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. Source: PharmaBlock Whitepaper.

-

Bioisostere Strategy

- Title: Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids.

- Source: Drug Hunter.

-

URL:[Link]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5-methylbenzoic Acid: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

The core of this guide is built on the foundational principles of physical organic chemistry, offering not just data, but a deeper understanding of the molecular interactions that govern the transition between solid, liquid, and gaseous states. For professionals in drug development, a precise understanding of a compound's melting and boiling points is critical for purification, formulation, and ensuring the stability and purity of active pharmaceutical ingredients (APIs).

Physicochemical Data Summary

Due to the absence of direct experimental data for 2,3-dichloro-5-methylbenzoic acid, the following table provides data for structurally related compounds to serve as a basis for comparison and estimation. These analogs illustrate the influence of substituent placement and type on melting and boiling points.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloro-5-methylbenzoic acid (Predicted) | C₈H₆Cl₂O₂ | Estimated 160-180 | Estimated >300 |

| 3,5-Dichloro-4-methylbenzoic acid | C₈H₆Cl₂O₂ | 187-189[1] | 330.9[1] |

| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 239-243 | - |

| Methyl 2,3-dichlorobenzoate | C₈H₆Cl₂O₂ | 33-38[2] | 270[2] |

| Benzoic Acid | C₇H₆O₂ | ~122[3] | 249 |

Note: The values for 2,3-dichloro-5-methylbenzoic acid are estimations based on the analysis of related structures and physicochemical principles.

Theoretical Framework: Understanding the Determinants of Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces.[4][5] For substituted benzoic acids, these interactions are a composite of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding: The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. In the solid state, most carboxylic acids form centrosymmetric dimers, which significantly increases the energy required to break the crystal lattice, leading to higher melting points compared to non-hydrogen bonding analogs.[6] This dimeric association often persists in the liquid phase, contributing to elevated boiling points.[6][7]

Dipole-Dipole Interactions: The presence of polar carbon-chlorine (C-Cl) and carbonyl (C=O) bonds introduces significant dipole moments in the molecule. The geometric arrangement of these dipoles influences the overall molecular polarity and the strength of dipole-dipole attractions between molecules.

Van der Waals Forces: These forces, although weaker, increase with the surface area and polarizability of the molecule.[5][8] The presence of two chlorine atoms and a methyl group on the benzene ring increases the molecular weight and surface area of 2,3-dichloro-5-methylbenzoic acid compared to benzoic acid, thus contributing to stronger van der Waals interactions.

Molecular Symmetry and Packing: The melting point is particularly sensitive to how well a molecule can pack into a crystal lattice.[4][9] Molecules with higher symmetry tend to pack more efficiently, leading to a more stable crystal lattice and a higher melting point. The substitution pattern on the benzene ring in 2,3-dichloro-5-methylbenzoic acid results in a less symmetrical structure compared to, for instance, 3,5-dichloro-4-methylbenzoic acid. This could lead to less efficient crystal packing and a comparatively lower melting point.

Based on these principles, it is reasonable to predict that 2,3-dichloro-5-methylbenzoic acid will have a significantly higher melting and boiling point than benzoic acid due to its greater molecular weight and the presence of chloro-substituents. However, its melting point may be slightly lower than that of its more symmetrical isomer, 3,5-dichloro-4-methylbenzoic acid.

Experimental Determination of Melting Point

The determination of a compound's melting point is a fundamental technique for assessing its purity. A pure substance will typically exhibit a sharp melting point range of 1-2°C, whereas impurities will lead to a depression and broadening of this range.[10] The following protocol details the use of a Mel-Temp apparatus, a common and reliable instrument for this purpose.[10][11]

Protocol: Melting Point Determination using a Mel-Temp Apparatus

-

Sample Preparation:

-

Place a small amount of finely powdered, dry 2,3-dichloro-5-methylbenzoic acid onto a clean, dry watch glass.

-

Gently press the open end of a capillary tube into the powder to collect a sample.[11]

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid to a height of 2-3 mm.[11][12]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the Mel-Temp apparatus.[10]

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Melting Point Determination:

-

Rapidly heat the sample to get a preliminary, approximate melting point. This provides a target range for a more accurate measurement.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding.[12]

-

-

Accurate Melting Point Determination:

-

Using a fresh sample, begin heating the block again.

-

As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[11] This slow rate ensures thermal equilibrium between the heating block, the thermometer, and the sample.[11]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[12]

-

Record the temperature at which the last crystal melts into a clear liquid (the end of the melting range).[12]

-

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

For non-volatile liquids, the boiling point is a key physical constant. Given the high predicted melting point of 2,3-dichloro-5-methylbenzoic acid, it is expected to have a high boiling point, likely with some decomposition. A micro-scale method is ideal for determining the boiling point when only a small amount of the substance is available.

Protocol: Micro Boiling Point Determination

-

Apparatus Assembly:

-

Attach a small test tube containing 0.2-0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[13]

-

Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.[7]

-

Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil), ensuring the sample is below the oil level.[7][13]

-

-

Heating and Observation:

-

Gently heat the apparatus. A slow, steady stream of bubbles will emerge from the inverted capillary as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point and the capillary is filled with the vapor of the substance.[13]

-

-

Boiling Point Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

-

Caption: Micro Boiling Point Determination Workflow.

Applications and Relevance in Drug Development

Substituted benzoic acids are important structural motifs in medicinal chemistry. For instance, various chloro-substituted benzoic acid derivatives have been investigated for their potential as antidiabetic[14] and anti-inflammatory agents.[15] 3,5-Dichlorobenzoic acid is a key starting material in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[16] A thorough understanding of the physicochemical properties of new analogs like 2,3-dichloro-5-methylbenzoic acid is therefore a critical first step in the evaluation of their potential as drug candidates or intermediates.

Conclusion

While the precise melting and boiling points of 2,3-dichloro-5-methylbenzoic acid await experimental confirmation, a robust estimation can be derived from the analysis of its molecular structure and comparison with related compounds. The interplay of strong hydrogen bonding from the carboxylic acid group, coupled with the increased molecular weight and polarity from the dichloro-substituents, suggests a high melting point, likely in the range of 160-180°C, and a boiling point exceeding 300°C. The provided experimental protocols offer a reliable framework for the empirical validation of these predictions, a crucial step in the characterization of any new chemical entity for research and development.

References

-

Determination of Melting Point - Wired Chemist. [Link]

-

Inter-relationships between solubilities, distribution coefficients and melting points of some substituted benzoic and phenylacetic acids - PubMed. [Link]

-

Micro Boiling Point Determination - chymist.com. [Link]

-

Boiling Point Determination - chemconnections. [Link]

-

Mel-Temp Melting Point Apparatus - Organic Chemistry at CU Boulder. [Link]

-

Melting point determination. [Link]

-

Melting Point Determination Lab Guide | PDF - Scribd. [Link]

-

3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

Micro-boiling point measurement. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. [Link]

-

Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC. [Link]

-

Micro-boiling point measurement. [Link]

-

Boiling Point Determination Procedure 1. Make a test-tube assembly by using the following directions and illustration. a. Place. [Link]

-

Boiling & Melting Points - MSU chemistry. [Link]

-

3 Trends That Affect Boiling Points - Master Organic Chemistry. [Link]

-

An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Request PDF - ResearchGate. [Link]

-

Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

-

Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J. [Link]

-

Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog. [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [Link]

-

Improved QSAR Analysis of the Toxicity of Aliphatic Carboxylic Acids - ResearchGate. [Link]

-

The QSAR prediction of melting point, a property of environmental relevance - PubMed. [Link]

- Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. [Link]

-

Melting points of benzoic and stearic acids - Chemistry Stack Exchange. [Link]

-

Prediction of boiling points of organic compounds by QSPR tools - ResearchGate. [Link]

-

Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship - Semantic Scholar. [Link]

-

QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - MDPI. [Link]

-

Benzoic Acid - Structure, Properties, Reactions - Turito. [Link]

-

S3.2.4 Factors that affect the boiling points of organic compounds - YouTube. [Link]

-

(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid - ResearchGate. [Link]

-

Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models - PMC. [Link]

-

Chemical Properties of Benzoic acid, 3,5-dichloro-, methyl ester (CAS 2905-67-1) - Cheméo. [Link]

-

2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. google.com [google.com]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chymist.com [chymist.com]

- 14. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Technical Procurement & Quality Assurance Guide: 2,3-Dichloro-5-methylbenzoic Acid

The following guide provides an in-depth technical and procurement analysis of 2,3-Dichloro-5-methylbenzoic acid , a specialized building block used in early-stage drug discovery.

Executive Summary

2,3-Dichloro-5-methylbenzoic acid is a high-value, non-commodity scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization. Unlike its high-volume analogs used in agrochemicals (e.g., Rynaxypyr intermediates), this specific isomer is a "Discovery Grade" reagent. Its scarcity drives a high market price (~$1,500/g), necessitating rigorous Quality Assurance (QA) protocols to validate substitution patterns before use in synthesis.

Critical Procurement Warning: There is a high risk of vendor confusion between this compound and 2-Amino-5-chloro-3-methylbenzoic acid (CAS 20776-67-4), a bulk intermediate for the insecticide Chlorantraniliprole. Procurement teams must verify the CAS 1806367-45-2 and the specific 2,3-dichloro substitution pattern to avoid costly sourcing errors.

Part 1: Chemical Identity & Technical Specifications

This compound belongs to the class of poly-substituted benzoic acids. Its specific substitution pattern (2,3-dichloro) creates a unique steric and electronic environment, often used to block metabolic "soft spots" on aromatic rings or to induce an orthogonal twist in biaryl systems.

Core Specifications

| Attribute | Specification | Notes |

| Chemical Name | 2,3-Dichloro-5-methylbenzoic acid | |

| CAS Number | 1806367-45-2 | Verify against COA |

| Molecular Formula | C₈H₆Cl₂O₂ | |

| Molecular Weight | 205.04 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Purity Grade | >97% (HPLC), >98% (NMR) | Discovery Grade |

| Solubility | DMSO, Methanol, DCM | Poor solubility in water |

Structural Differentiation (The "Confusion Risk")

The table below contrasts the target molecule with its most common market confuser.

| Feature | Target Molecule | Common Confuser (Agro-Intermediate) |

| Name | 2,3-Dichloro-5-methylbenzoic acid | 2-Amino-5-chloro-3-methylbenzoic acid |

| CAS | 1806367-45-2 | 20776-67-4 |

| Key Substituents | Two Chlorines (Positions 2,3) | Amino (Pos 2), Chlorine (Pos 5) |

| Market Availability | Rare / Custom Synthesis | Bulk Commodity (Tons) |

| Price Benchmark | High ($1,000+ / g) | Low (<$100 / kg) |

Part 2: Synthesis Pathways & Impurity Profiling

Understanding the synthesis is crucial for anticipating impurities. Since this is not a bulk commodity, it is likely synthesized via custom campaigns using the Sandmeyer Reaction or Oxidation routes.

Likely Synthetic Route (Retrosynthetic Analysis)

The most reliable route starts from 2,3-dichloro-5-methylaniline (CAS 13711-29-0), which is commercially available.

-

Diazotization: The aniline is converted to a diazonium salt.

-

Sandmeyer Cyanation: Conversion to the nitrile (2,3-dichloro-5-methylbenzonitrile).

-

Hydrolysis: Acidic or basic hydrolysis yields the final benzoic acid.

Impurity Profile

-

Regioisomers: If the starting aniline was impure (e.g., containing 2,5-dichloro isomers), these will carry through.

-

Incomplete Hydrolysis: Presence of the intermediate amide or nitrile .

-

Diazo-Tars: Colored impurities from the diazotization step (often yellow/brown trace contaminants).

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the pathway and where critical impurities originate.

Caption: Proposed synthetic pathway showing the origin of nitrile/amide impurities common in Sandmeyer routes.

Part 3: Global Supply Chain & Price Analysis

Market Dynamics

This compound is a Tier 3 Specialty Chemical . It is not stocked in bulk warehouses. Most "In Stock" listings are aggregators who will trigger a custom synthesis order upon receipt of your PO.

Supplier Landscape

-

Primary Custom Synthesis (China/India): Companies like WuXi AppTec , PharmBlock , or Enamine likely hold the building block libraries or the precursor (aniline).

-

Catalog Aggregators: Vendors like ChemicalBook or BenchChem list the product but act as intermediaries.

-

Precursor Suppliers: BLD Pharm and Accela Chem stock the precursor 2,3-Dichloro-5-methylaniline, making them indirect sources if you choose to synthesize in-house.

Price Benchmarks (2025/2026 Estimates)

| Quantity | Estimated Price Range | Lead Time | Strategy |

| 100 mg - 1 g | $500 - $1,600 | 2-4 Weeks | Buy from catalog for immediate screening. |

| 10 g - 100 g | Custom Quote | 6-8 Weeks | Request "FTE" or "Fee-for-service" synthesis. |

| > 1 kg | N/A | 3-4 Months | Requires process development; not a commodity. |

Part 4: Quality Assurance & Validation Protocols

Due to the high cost and risk of isomer confusion, blind acceptance of the Certificate of Analysis (COA) is dangerous. You must validate the material.

Self-Validating QC Workflow

-

H-NMR Analysis (Critical):

-

Solvent: DMSO-d6.

-

Diagnostic Signals: You must observe two aromatic singlets (or meta-coupled doublets with very small J values ~2Hz) representing the protons at positions 4 and 6.

-

Differentiation: If you see large coupling constants (J ~8Hz), you have the wrong isomer (likely 2,3-dichloro-4-methyl or similar).

-

-

LC-MS Purity:

-

Verify [M-H]- peak at 203/205 (Chlorine isotope pattern).

-

Check for the "Nitrile" intermediate peak (Mass ~185) which indicates incomplete reaction.

-

QC Decision Tree

Use this workflow to accept or reject batches.

Caption: Quality Control Decision Tree for verifying isomer identity and purity.

Part 5: Strategic Procurement for R&D

Scenario A: Discovery Screening (< 5g)

-

Action: Purchase directly from catalog suppliers (e.g., ChemicalBook listings, eMolecules).

-

Risk: High price per gram.

-

Mitigation: Verify stock location. "In stock in USA/Europe" is preferred over "Ships from Asia" to avoid 3-week customs delays.

Scenario B: Lead Optimization (> 25g)

-

Action: Do not buy 25 x 1g bottles. Instead, contract a Custom Synthesis Organization (CRO).

-

Strategy: Provide the CRO with the CAS 13711-29-0 (Aniline) precursor source to speed up the quote.

-

Cost Saving: Synthesis from the aniline is a standard 2-step protocol. A CRO can produce 50g in 4 weeks for roughly the cost of 5g of catalog material.

References

-

ChemicalBook. 2,3-Dichloro-5-methylbenzoic acid Product Description & Pricing. Retrieved from

-

BenchChem. 2,3-Dichloro-5-methylanisole and related oxidation products. Retrieved from

-

BLD Pharm. 2,3-Dichloro-5-methylaniline (Precursor) Availability. Retrieved from

-

PubChem. Compound Summary for Chlorantraniliprole Intermediates (Differentiation Data). Retrieved from

The Dichloromethylbenzoic Acid Scaffold: A Strategic Bioisosteric Tool in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate chess game of drug design, the strategic modification of a lead compound is paramount to achieving the desired trifecta of efficacy, safety, and optimal pharmacokinetic properties. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a cornerstone of rational drug design.[1][2][3] This guide delves into the nuanced application of a less-conventional yet powerful scaffold: dichloromethylbenzoic acid. We will explore its role as a versatile bioisostere, the rationale behind its implementation, and the practical methodologies for its synthesis and evaluation.

The Principle of Bioisosterism: Beyond Simple Analogs

Bioisosterism, at its core, is the art and science of substituting a functional group within a bioactive molecule with another group that shares similar physical or chemical characteristics, with the goal of creating a new compound that maintains or improves upon the desired biological activity.[1][4] This strategy is not merely about creating analogs; it's a sophisticated approach to fine-tune a molecule's properties to enhance its drug-like characteristics.[5]

The objectives of bioisosteric replacement are multifaceted and can include:

-

Enhancing Potency and Selectivity: By subtly altering the electronic and steric profile of a molecule, a bioisosteric replacement can lead to a more favorable interaction with the target receptor or enzyme.

-

Improving Pharmacokinetic (ADME) Properties: Modifications can influence absorption, distribution, metabolism, and excretion, leading to better bioavailability and a more desirable half-life.[1]

-

Reducing Toxicity: Replacing a toxicophore with a benign bioisostere can mitigate adverse effects while preserving therapeutic action.[1]

-

Navigating Intellectual Property Landscapes: The creation of novel chemical entities through bioisosteric replacement is a key strategy in developing proprietary drug candidates.

Bioisosteres are broadly categorized as classical (those with the same number of atoms and valence electrons) and non-classical (those that do not adhere to these strict rules but still produce similar biological effects).[1] The dichloromethyl group, as we will explore, often acts as a non-classical bioisostere, offering unique advantages in specific therapeutic contexts.

The Dichloromethylbenzoic Acid Scaffold: A Closer Look

The dichloromethylbenzoic acid scaffold presents a unique combination of a carboxylic acid and a dichloromethyl group attached to a phenyl ring. The true power of this scaffold in bioisosteric replacement lies in the strategic deployment of the dichloromethyl (-CHCl2) group as a surrogate for other functionalities.

The Dichloromethyl Group as a Bioisostere for Carboxylic Acids

One of the most compelling applications of the dichloromethyl group is as a non-classical bioisostere for the carboxylic acid moiety.[6][7][8] While seemingly disparate, the rationale for this replacement is grounded in fundamental physicochemical principles.

Physicochemical Properties Comparison:

| Property | Carboxylic Acid (-COOH) | Dichloromethyl (-CHCl2) | Rationale for Bioisosteric Similarity |

| Acidity (pKa) | ~4-5 | Not acidic in the Brønsted-Lowry sense, but the carbon is electrophilic. | Can mimic the ability of a carboxylic acid to act as a hydrogen bond acceptor through its chlorine atoms. The electron-withdrawing nature of the chlorines can also influence the electronics of the parent molecule in a similar fashion to a carboxylate. |

| Hydrogen Bonding | Strong hydrogen bond donor and acceptor. | Primarily a hydrogen bond acceptor via the chlorine atoms. | Can replicate key hydrogen bonding interactions with a biological target. |

| Steric Profile | Planar | Tetrahedral | Offers a different three-dimensional arrangement that may lead to improved binding or selectivity. |

| Lipophilicity | Generally increases hydrophilicity (especially when ionized). | Increases lipophilicity. | Can be advantageous for improving membrane permeability and oral bioavailability.[8] |

| Metabolic Stability | Susceptible to phase II metabolism (e.g., glucuronidation).[6] | Generally more resistant to metabolic degradation. | Can lead to a longer half-life and improved pharmacokinetic profile. |

The decision to employ a dichloromethyl group as a carboxylic acid bioisostere is therefore a strategic one, often driven by the need to address specific liabilities in a lead compound, such as poor metabolic stability or low cell permeability.[6][9]

Synthetic Strategies for Dichloromethylbenzoic Acid Scaffolds

The successful implementation of the dichloromethylbenzoic acid scaffold in a drug discovery program hinges on robust and versatile synthetic methodologies. The following protocols provide a general framework for the synthesis of key intermediates and the final compounds.

Synthesis of 3,5-Dichlorobenzoic Acid: A Key Starting Material

3,5-Dichlorobenzoic acid often serves as a foundational building block.[10][11][12]

Protocol 1: Diazotization of 3,5-Dichloroanthranilic Acid

This method provides a reliable route to 3,5-dichlorobenzoic acid.[13]

Materials:

-

3,5-Dichloroanthranilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

-

Diethyl ether

Procedure:

-

Prepare a solution of the diazonium salt from 3,5-dichloroanthranilic acid in an aqueous acidic medium at low temperature (0-5 °C).

-

Slowly add ethanol to the heated (e.g., 70 °C) diazonium salt solution. The elimination of nitrogen gas will be observed.

-

Continue stirring for a short period after the gas evolution ceases.

-

Isolate the crude 3,5-dichlorobenzoic acid. This can be achieved by cooling the reaction mixture and collecting the precipitate by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Introduction of the Dichloromethyl Group

The introduction of the dichloromethyl group can be achieved through various synthetic routes. One common approach is the free-radical chlorination of a methyl group.

Protocol 2: Synthesis of 4-(Dichloromethyl)benzoic Acid [14]

Materials:

-

p-Toluic acid

-

N-Chlorosuccinimide (NCS) or sulfuryl chloride

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene)

Procedure:

-

Dissolve p-toluic acid in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a light source (if using photochemical initiation).

-

Add the radical initiator to the solution.

-

Gradually add the chlorinating agent (e.g., NCS) in portions while heating the mixture to reflux and irradiating with a suitable lamp.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the desired degree of chlorination is achieved.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by chromatography or recrystallization to obtain 4-(dichloromethyl)benzoic acid.

Diagram 1: Synthetic Workflow for Dichloromethylbenzoic Acid Derivatives

Caption: A generalized workflow for the synthesis of dichloromethylbenzoic acid scaffolds.

Evaluation of Dichloromethylbenzoic Acid-Containing Compounds

Once synthesized, the novel compounds must be subjected to a rigorous battery of assays to determine their biological activity and drug-like properties.

In Vitro Biological Assays

The specific assays will be target-dependent. For instance, if the dichloromethylbenzoic acid scaffold is being investigated for anticancer properties, a typical workflow would involve:[15][16]

Protocol 3: MTT Assay for Cytotoxicity [16]

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Synthesized compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Analytical Characterization

The identity and purity of the synthesized compounds must be unequivocally established. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.[17][18][19]

Protocol 4: Reversed-Phase HPLC Analysis [18]

Objective: To determine the purity of the synthesized dichloromethylbenzoic acid derivatives.

Chromatographic Conditions (Typical):

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance for the compound.

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard solution of the purified compound of known concentration.

-

Dissolve the sample to be analyzed in a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-